molecular formula C17H17N7O B2560893 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole CAS No. 2415509-52-1

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole

Cat. No.: B2560893
CAS No.: 2415509-52-1
M. Wt: 335.371
InChI Key: NQFNQFLETMQEMO-UHFFFAOYSA-N
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Description

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound that combines several pharmacologically active moieties The structure includes a triazolo-pyrazine core, a piperazine ring, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of a hydrazine derivative with an ortho ester to form the triazolo-pyrazine core . This intermediate is then reacted with a piperazine derivative under appropriate conditions to introduce the piperazine ring . Finally, the benzoxazole moiety is introduced through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with molecular targets such as kinases and receptors. The triazolo-pyrazine core is known to inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole is unique due to its combination of three pharmacologically active moieties, which provides a multifaceted approach to targeting various biological pathways. This makes it a promising candidate for the development of new therapeutic agents with enhanced efficacy and reduced side effects .

Properties

IUPAC Name

2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c1-12-20-21-16-15(18-6-7-24(12)16)22-8-10-23(11-9-22)17-19-13-4-2-3-5-14(13)25-17/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFNQFLETMQEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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